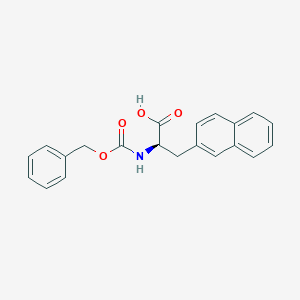

Z-D-2-Nal-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-naphthalen-2-yl-2-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO4/c23-20(24)19(22-21(25)26-14-15-6-2-1-3-7-15)13-16-10-11-17-8-4-5-9-18(17)12-16/h1-12,19H,13-14H2,(H,22,25)(H,23,24)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBRPIBMAJOTVHG-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC2=CC3=CC=CC=C3C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@H](CC2=CC3=CC=CC=C3C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143218-10-4 | |

| Record name | Cbz-D-2-Naphthylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Z-D-2-Nal-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-D-2-Nal-OH, also known as N-benzyloxycarbonyl-3-(2-naphthyl)-D-alanine, is a protected amino acid derivative that plays a crucial role in the solid-phase synthesis of peptides. Its unique structure, incorporating a bulky naphthyl group, imparts specific conformational constraints and properties to the resulting peptides. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physicochemical characteristics, and outlines experimental protocols for their determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some fundamental properties are well-documented, specific experimental data for solubility and melting point are not consistently available in the public domain. In such cases, this guide provides general experimental protocols for their determination.

| Property | Value | Reference |

| Chemical Name | N-benzyloxycarbonyl-3-(2-naphthyl)-D-alanine | [1] |

| Synonyms | Z-3-(2-naphthyl)-D-alanine | [1] |

| CAS Number | 143218-10-4 | [1] |

| Molecular Formula | C₂₁H₁₉NO₄ | [1] |

| Molecular Weight | 349.38 g/mol | [1] |

| Physical Form | Powder | [1] |

| Purity | ≥98.0% (HPLC) | [1] |

| Melting Point | Data not available; see Protocol 2 | |

| Solubility | Data not available; see Protocol 1 |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the naphthyl and benzyloxycarbonyl groups, as well as signals for the α-proton and β-protons of the alanine (B10760859) backbone.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon, the aromatic carbons of the two ring systems, and the aliphatic carbons of the amino acid core.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule, including:

-

N-H stretching vibrations from the carbamate (B1207046) group.

-

C=O stretching from the carboxylic acid and the carbamate.

-

Aromatic C-H and C=C stretching from the naphthyl and benzyl (B1604629) groups.

Mass Spectrometry (MS)

Mass spectrometry analysis would confirm the molecular weight of this compound. The fragmentation pattern would likely show characteristic losses of the benzyloxycarbonyl group and fragments corresponding to the naphthylalanine core.

Experimental Protocols

Protocol 1: Determination of Solubility

This protocol outlines a general procedure for determining the solubility of this compound in various solvents.

Objective: To determine the quantitative solubility of this compound in a range of common laboratory solvents.

Materials:

-

This compound powder

-

A selection of solvents (e.g., water, methanol, ethanol, dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO))

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

High-performance liquid chromatography (HPLC) system

Procedure:

-

Prepare saturated solutions by adding an excess of this compound to a known volume of each solvent in separate vials.

-

Agitate the vials at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Centrifuge the vials to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the HPLC detector.

-

Analyze the diluted samples by HPLC to determine the concentration of dissolved this compound.

-

Calculate the original concentration in the saturated solution to determine the solubility in mg/mL.

Workflow for Solubility Determination:

Caption: Workflow for the experimental determination of solubility.

Protocol 2: Determination of Melting Point

This protocol describes a standard method for determining the melting point of a solid organic compound like this compound.[1][2][3][4][5]

Objective: To determine the melting point range of this compound.

Materials:

-

This compound powder

-

Capillary tubes

-

Melting point apparatus

Procedure:

-

Ensure the this compound sample is dry and finely powdered.

-

Pack a small amount of the powder into a capillary tube to a height of 2-3 mm.[3][5]

-

Place the capillary tube into the heating block of the melting point apparatus.[3][4]

-

Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Then, reduce the heating rate to 1-2°C per minute to allow for accurate observation.[1]

-

Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point.[1][3]

Workflow for Melting Point Determination:

Caption: Workflow for the experimental determination of melting point.

Biological Context and Signaling Pathways

While specific biological activities of the protected amino acid this compound itself are not documented, its deprotected form, D-2-naphthylalanine (D-2-Nal), is a critical component in various biologically active peptides. Notably, peptides containing D-2-Nal have been investigated as antagonists for melanocortin receptors, which are G-protein coupled receptors (GPCRs).[6][7][8][9]

The melanocortin system is involved in a wide range of physiological processes. The antagonism of melanocortin receptors, such as MC3R and MC4R, by peptides incorporating D-2-Nal can modulate these pathways.[8][9] The general signaling pathway for a GPCR like the melanocortin receptor is depicted below.

General GPCR Signaling Pathway:

Caption: Antagonism of a G-protein coupled receptor signaling pathway.

Conclusion

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. SSERC | Melting point determination [sserc.org.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. westlab.com [westlab.com]

- 5. thinksrs.com [thinksrs.com]

- 6. Structural study of melanocortin peptides by fluorescence spectroscopy: identification of beta-(2-naphthyl)-D-alanine as a fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of a Pan-Melanocortin Receptor Antagonist [Ac-DPhe(pI)-Arg-Nal(2’)-Orn-NH2] at the MC1R, MC3R, MC4R, and MC5R that Mediates an Increased Feeding Response in Mice and a 40-Fold Selective MC1R Antagonist [Ac-DPhe(pI)-DArg-Nal(2’)-Arg-NH2] - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Demonstration of a Common DPhe7 to DNal(2')7 Peptide Ligand Antagonist Switch for Melanocortin-3 and Melanocortin-4 Receptors Identifies the Systematic Mischaracterization of the Pharmacological Properties of Melanocortin Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Demonstration of a Common DPhe7 to DNal(2′)7 Peptide Ligand Antagonist Switch for Melanocortin-3 and Melanocortin-4 Receptors Identifies the Systematic Mischaracterization of the Pharmacological Properties of Melanocortin Peptides - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Z-D-2-Nal-OH: Structure, Synthesis, and Role in CXCR4 Antagonism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Z-D-2-Nal-OH, a key building block in the development of peptide-based therapeutics. We will delve into its chemical structure, molecular properties, and its critical application in the synthesis of CXCR4 receptor antagonists. This document offers detailed experimental protocols and explores the intricate signaling pathways associated with the CXCR4 receptor, providing a valuable resource for researchers in medicinal chemistry, pharmacology, and drug discovery.

This compound: Chemical Identity and Properties

This compound, also known as Z-3-(2-naphthyl)-D-alanine, is a non-proteinogenic amino acid derivative. The "Z" in its name refers to the benzyloxycarbonyl protecting group attached to the amino group of D-alanine, and "2-Nal" signifies the 2-naphthyl moiety attached to the beta-carbon. This unique structure, particularly the bulky and hydrophobic naphthyl group, is crucial for its function in enhancing the binding affinity and stability of synthetic peptides.

Quantitative data for this compound is summarized in the table below for easy reference.

| Property | Value |

| Systematic Name | N-(Benzyloxycarbonyl)-3-(2-naphthyl)-D-alanine |

| CAS Number | 143218-10-4 |

| Molecular Formula | C₂₁H₁₉NO₄[1] |

| Molecular Weight | 349.38 g/mol [1] |

| Appearance | White to off-white powder |

| Purity | ≥98.0% (HPLC) |

| SMILES String | O=C(O)--INVALID-LINK--NC(=O)OCc3ccccc3[1] |

| InChI Key | XBRPIBMAJOTVHG-LJQANCHMSA-N[1] |

Role in Drug Development: A Key Component of CXCR4 Antagonists

This compound is a vital component in the synthesis of peptide-based drugs, most notably antagonists of the C-X-C chemokine receptor type 4 (CXCR4). The bulky naphthyl group of this compound plays a critical role in the interaction with the receptor, contributing to high binding affinity and antagonistic activity.

The CXCR4 receptor and its ligand, CXCL12 (also known as SDF-1), are implicated in a variety of physiological and pathological processes, including HIV entry into cells, cancer metastasis, and inflammatory responses. Therefore, antagonists of this receptor are of significant therapeutic interest.

A prominent example of a CXCR4 antagonist synthesized using a derivative of 2-naphthylalanine is T140. Studies on T140 and its analogs have demonstrated the critical importance of the L-3-(2-naphthyl)alanine residue for its potent anti-HIV activity and its ability to inhibit CXCL12-induced calcium mobilization.

CXCR4 Signaling Pathways

The binding of the natural ligand CXCL12 to the CXCR4 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. These pathways are central to the cellular responses mediated by CXCR4, such as chemotaxis, cell survival, and proliferation. This compound-containing antagonists competitively inhibit the binding of CXCL12, thereby blocking these downstream signaling events.

Upon CXCL12 binding, CXCR4 activates heterotrimeric G-proteins, leading to the dissociation of the Gαi and Gβγ subunits. This dissociation triggers multiple downstream signaling cascades.[2][3][4]

-

Gαi-mediated pathway: The Gαi subunit inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.

-

Gβγ-mediated pathways: The Gβγ subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 stimulates the release of calcium (Ca2+) from intracellular stores, a key event in cell migration.[2][5] DAG, along with Ca2+, activates protein kinase C (PKC).

-

PI3K/Akt Pathway: The Gβγ subunits can also activate phosphoinositide 3-kinase (PI3K), leading to the activation of Akt, a crucial kinase involved in cell survival and proliferation.[2][3]

-

MAPK/ERK Pathway: CXCR4 activation also leads to the stimulation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) pathway, which is also involved in cell proliferation and survival.[2][3]

Below is a diagram illustrating the major signaling pathways downstream of the CXCR4 receptor.

Experimental Protocols

This section provides a representative protocol for the synthesis of a peptide containing this compound using solid-phase peptide synthesis (SPPS), followed by purification and analysis.

Solid-Phase Peptide Synthesis (SPPS) of a CXCR4 Antagonist Analog

This protocol describes the manual synthesis of a short peptide analog of a CXCR4 antagonist incorporating this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Fmoc-Rink Amide MBHA resin

-

Fmoc-protected amino acids (including Fmoc-D-2-Nal-OH, which is the Fmoc protected version of the amino acid in this compound without the Z-group)

-

This compound (for the final coupling if N-terminal Z-protection is desired)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt) or OxymaPure®

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DTT) (if cysteine is present)

-

Water

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate for 5 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), HOBt (3 equivalents), and DIC (3 equivalents) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 2-4 hours at room temperature.

-

Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

-

Wash the resin with DMF (5 times) and DCM (3 times).

-

-

Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence. For the incorporation of the naphthylalanine residue, use Fmoc-D-2-Nal-OH. If the final N-terminus requires the Z-group, this compound can be coupled in the last step.

-

Cleavage and Deprotection:

-

After the final amino acid is coupled and the N-terminal Fmoc group is removed (if not Z-protected), wash the resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5 v/v/v). If the peptide contains sensitive residues like Cysteine, add DTT.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether and dry it under vacuum.

-

Purification and Analysis

Purification:

The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Column: A preparative C18 column is typically used.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from low to high percentage of mobile phase B is used to elute the peptide. The exact gradient will depend on the hydrophobicity of the peptide.

-

Detection: UV absorbance is monitored at 220 nm and 280 nm.

-

Fraction Collection: Fractions containing the purified peptide are collected, pooled, and lyophilized.

Analysis:

The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry.

-

Analytical RP-HPLC: A sample of the purified peptide is injected onto an analytical C18 column to assess its purity.

-

Mass Spectrometry: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the synthesized peptide, ensuring it matches the theoretical mass.

The workflow for the synthesis and analysis of a peptide containing this compound is depicted below.

Conclusion

This compound is a crucial synthetic building block for the development of potent and specific CXCR4 antagonists. Its unique chemical structure, particularly the naphthyl moiety, is key to achieving high-affinity binding to the receptor. A thorough understanding of the CXCR4 signaling pathways is essential for the rational design of new therapeutics targeting this receptor. The provided experimental protocols offer a foundational guide for the synthesis, purification, and analysis of peptides incorporating this important amino acid derivative, empowering researchers to advance the development of novel drugs for a range of diseases.

References

- 1. Z- D -2-Nal-OH = 98.0 HPLC 143218-10-4 [sigmaaldrich.com]

- 2. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Calcium Mobilization Triggered by the Chemokine CXCL12 Regulates Migration in Wounded Intestinal Epithelial Monolayers - PMC [pmc.ncbi.nlm.nih.gov]

The Carbobenzoxy Group in Z-D-2-Nal-OH: A Technical Guide for Drug Development Professionals

An in-depth examination of the pivotal role of the carbobenzoxy (Z) protecting group in the synthesis and application of Z-D-2-Nal-OH, a key building block in peptide-based therapeutics.

Introduction

In the landscape of peptide synthesis and drug development, the precise control of reactive functional groups is paramount to achieving desired molecular architectures and biological activities. Protecting groups are the unsung heroes of this molecular craftsmanship, temporarily masking reactive sites to prevent unwanted side reactions. Among these, the carbobenzoxy (Cbz or Z) group holds a distinguished position as one of the most reliable and extensively used protecting groups for amines. This technical guide delves into the specific role and significance of the carbobenzoxy group in this compound, an N-protected form of D-2-naphthylalanine.

D-2-naphthylalanine (D-2-Nal) is an unnatural amino acid analog whose incorporation into peptide structures can impart crucial properties such as increased resistance to enzymatic degradation, enhanced receptor binding affinity, and modified conformational profiles. The carbobenzoxy group in this compound is instrumental in facilitating its seamless integration into peptide chains, ensuring the regioselective formation of amide bonds. This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the chemical properties, synthesis, and application of this compound, with a particular focus on the function of the Z-group.

The Role of the Carbobenzoxy (Z) Group

The primary and most critical role of the carbobenzoxy group in this compound is the protection of the α-amino group of D-2-naphthylalanine.[1][2] This protection is essential during peptide synthesis to prevent the free amine from engaging in unwanted reactions, such as self-polymerization or reacting with the activated carboxyl group of another amino acid in a non-sequential manner.[3]

The Z-group, being an alkoxycarbonyl-type protecting group, effectively suppresses the nucleophilicity and basicity of the nitrogen atom to which it is attached.[3][4] This is achieved through the electron-withdrawing effect of the carbonyl group, which delocalizes the lone pair of electrons on the nitrogen atom.

Key characteristics of the carbobenzoxy group include:

-

Stability: The Cbz group is robust and stable under a variety of reaction conditions, including those used for peptide coupling and the deprotection of other protecting groups like Boc (tert-butyloxycarbonyl).[5] This orthogonality is a significant advantage in complex multi-step syntheses.[6]

-

Facile Removal: Despite its stability, the Z-group can be cleaved under specific and relatively mild conditions, most commonly through catalytic hydrogenolysis or by treatment with strong acids.[7][8] This allows for the selective deprotection of the amino group at the desired stage of the synthesis.

-

Influence on Solubility and Crystallinity: The presence of the benzyl (B1604629) moiety in the Cbz group can influence the solubility and crystallinity of the protected amino acid, which can be advantageous for purification and handling.

Physicochemical and Purity Data

The successful application of this compound in peptide synthesis is contingent on its purity and well-defined physicochemical properties. Commercially available this compound typically meets high purity standards, which is crucial for achieving high yields and minimizing side products in peptide synthesis.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₁₉NO₄ | [9][10] |

| Molecular Weight | 349.38 g/mol | [9][10] |

| CAS Number | 143218-10-4 | [9][10] |

| Appearance | White to off-white powder | [11] |

| Purity (HPLC) | ≥98.0% | [9][11] |

Experimental Protocols

The following sections provide detailed, representative methodologies for the synthesis of this compound and its subsequent deprotection. These protocols are based on established chemical principles and practices in peptide chemistry.

Synthesis of this compound via Schotten-Baumann Reaction

The N-protection of D-2-naphthylalanine with the carbobenzoxy group is typically achieved using the Schotten-Baumann reaction, which involves the acylation of the amine with benzyl chloroformate under basic conditions.

Materials:

-

D-2-naphthylalanine (H-D-2-Nal-OH)

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium carbonate (Na₂CO₃) or Sodium hydroxide (B78521) (NaOH)

-

Dioxane or Tetrahydrofuran (THF)

-

Water

-

Diethyl ether

-

Hydrochloric acid (HCl), 1M

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Dissolve D-2-naphthylalanine (1.0 equivalent) in a 1:1 mixture of dioxane and water containing sodium carbonate (2.2 equivalents).

-

Cool the solution to 0 °C in an ice bath with vigorous stirring.

-

Slowly add benzyl chloroformate (1.1 equivalents) dropwise to the reaction mixture, ensuring the temperature remains at 0-5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and continue stirring for 3-4 hours.

-

Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.

-

Carefully acidify the aqueous layer to pH 2-3 with 1M HCl while cooling in an ice bath. A white precipitate of this compound will form.

-

Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

-

Dry the product under vacuum to yield this compound.

Deprotection of the Carbobenzoxy Group

The removal of the Z-group is a critical step to liberate the free amine for subsequent peptide coupling or to yield the final deprotected peptide.

This is the most common and mildest method for Cbz deprotection and is compatible with most other protecting groups, except for those that are also susceptible to reduction.

Materials:

-

This compound or a Z-protected peptide

-

Palladium on activated carbon (Pd/C), 5-10%

-

Methanol (B129727) (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

Procedure:

-

Dissolve the Z-protected compound in methanol in a flask suitable for hydrogenation.

-

Carefully add a catalytic amount of Pd/C (typically 5-10% by weight of the substrate) to the solution.

-

Evacuate the flask and backfill with hydrogen gas. Repeat this process 2-3 times to ensure an inert atmosphere.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Rinse the Celite pad with methanol.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the deprotected product.

Strong acidic conditions can also be used to remove the Cbz group, particularly when the molecule contains functionalities that are sensitive to catalytic hydrogenation.

Materials:

-

This compound or a Z-protected peptide

-

33% Hydrogen bromide (HBr) in acetic acid

-

Anhydrous diethyl ether

Procedure:

-

Dissolve the Z-protected compound in a minimal amount of glacial acetic acid.

-

Add a solution of 33% HBr in acetic acid (a 2-5 fold excess).

-

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.

-

Upon completion, precipitate the product by adding a large volume of cold, anhydrous diethyl ether.

-

Collect the precipitated product (as the HBr salt) by filtration or centrifugation.

-

Wash the product with diethyl ether and dry under vacuum.

Workflow and Logical Diagrams

The following diagrams, generated using the DOT language, illustrate the key workflows and logical relationships in the synthesis and use of this compound.

Caption: Synthesis workflow for this compound.

Caption: Solution-phase peptide coupling workflow.

Caption: Deprotection pathways for the Z-group.

Conclusion

The carbobenzoxy group in this compound serves as an indispensable tool in the arsenal (B13267) of the peptide chemist. Its stability, ease of introduction, and selective removal under well-defined conditions make it an ideal choice for protecting the α-amino group of D-2-naphthylalanine during the intricate process of peptide synthesis. A thorough understanding of the principles and protocols outlined in this guide will empower researchers and drug development professionals to effectively utilize this compound as a key building block in the creation of novel and potent peptide-based therapeutics. The logical workflows presented provide a clear roadmap for the synthesis and application of this important compound, from initial protection to its incorporation into complex peptide structures.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. This compound [sobekbio.com]

- 4. Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. tdcommons.org [tdcommons.org]

- 7. jk-sci.com [jk-sci.com]

- 8. Human Metabolome Database: [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000161) [hmdb.ca]

- 9. rsc.org [rsc.org]

- 10. This compound - CD Biosynsis [biosynsis.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Properties of D-2-Naphthylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-2-Naphthylalanine (D-2-Nal), systematically named (R)-2-amino-3-(naphthalen-2-yl)propanoic acid, is a non-proteinogenic amino acid that has garnered significant interest in the fields of medicinal chemistry and drug development. Its unique structural feature, a bulky naphthyl group, imparts distinct properties that are leveraged in the design of peptides and peptidomimetics with enhanced biological activity, stability, and receptor affinity. This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of D-2-Naphthylalanine, along with relevant experimental protocols and an exploration of its role in key signaling pathways.

Physicochemical Properties

The D-isomer of 2-naphthylalanine is a white to off-white crystalline powder.[1][2] Its physicochemical properties are summarized in the tables below, providing a comparative overview of the unprotected amino acid and its commonly used protected derivatives in peptide synthesis.

Table 1: General Properties of D-2-Naphthylalanine and Derivatives

| Property | D-2-Naphthylalanine | Fmoc-D-2-Naphthylalanine | Boc-D-2-Naphthylalanine | Acetyl-D-2-Naphthylalanine |

| Synonyms | H-D-2-Nal-OH, (R)-2-Amino-3-(naphthalen-2-yl)propanoic acid | Fmoc-D-Nal(2)-OH | Boc-D-Nal(2)-OH | Ac-D-Nal(2)-OH |

| CAS Number | 76985-09-6 | 138774-94-4 | 76985-10-9 | 37440-01-0 |

| Molecular Formula | C₁₃H₁₃NO₂ | C₂₈H₂₃NO₄ | C₁₈H₂₁NO₄ | C₁₅H₁₅NO₃ |

| Molecular Weight | 215.25 g/mol [3][4] | 437.50 g/mol | 315.36 g/mol | 257.27 g/mol [5] |

| Appearance | White to off-white fine powder[3][6] | White to off-white powder | White solid | White to off-white powder[5] |

Table 2: Physical and Chemical Data of D-2-Naphthylalanine and Derivatives

| Property | D-2-Naphthylalanine | Fmoc-D-2-Naphthylalanine | Boc-D-2-Naphthylalanine | Acetyl-D-2-Naphthylalanine |

| Melting Point | 226-228 °C (dec.)[3] | 160-170 °C | - | 179-193 °C[5] |

| Optical Rotation | [α]D²⁵ = +26.6° (c=0.5, CH₃COOH) | [α]D²⁰ = +15 ± 3° (c=1, DMF) | - | - |

| Solubility | Limited solubility in water; soluble in polar organic solvents like ethanol, methanol, and DMSO.[1] | Slightly soluble in water. | - | - |

| Storage | Keep Cold[1] | 0-8 °C | 2-8 °C | 0-8 °C[5] |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of D-2-Naphthylalanine. While comprehensive assigned spectra are often found in specialized databases, general information is available.

-

Mass Spectrometry (MS): The mass spectrum of D-2-Naphthylalanine is available in public databases, which can be used for its identification.

-

Infrared (IR) Spectroscopy: IR spectra are available and can be used to identify functional groups present in the molecule.

Biological Activity and Applications

D-2-Naphthylalanine is a valuable building block in the synthesis of bioactive peptides, primarily due to the steric bulk and hydrophobicity of the naphthyl side chain, which can enhance receptor binding and metabolic stability.

Role in Peptide-Based Therapeutics

The incorporation of D-2-Naphthylalanine into peptide sequences has been shown to be a key strategy in the development of antagonists for G protein-coupled receptors (GPCRs), notably the melanocortin and gonadotropin-releasing hormone (GnRH) receptors. The D-configuration and the aromatic side chain can influence the peptide's secondary structure and its interaction with the receptor's binding pocket.

-

Melanocortin Receptor Antagonism: Peptides containing D-2-Naphthylalanine at position 7 have been identified as antagonists of the melanocortin-3 (MC3R) and melanocortin-4 (MC4R) receptors.[3] These receptors are involved in energy homeostasis and appetite regulation, making their antagonists potential therapeutic agents for conditions like cachexia.

-

Gonadotropin-Releasing Hormone (GnRH) Receptor Antagonism: D-2-Naphthylalanine is a component of several GnRH antagonists. These antagonists are used to treat hormone-dependent conditions such as prostate cancer, endometriosis, and uterine fibroids by suppressing the production of sex hormones.

-

Antimicrobial Peptides: The substitution of tryptophan with D-β-naphthylalanine in antimicrobial peptides has been shown to result in potent antibacterial and antifungal activity.[7]

While specific IC₅₀ or Kᵢ values for D-2-Naphthylalanine itself are not widely reported, the biological activity of peptides containing this residue is extensively documented in scientific literature.

Experimental Protocols

Synthesis of 3-(2-naphthyl)-D-alanine

A common method for the synthesis of D-2-Naphthylalanine involves the hydrolysis of its N-acetylated methyl ester derivative.

Procedure:

-

A solution of 2.5 g of methyl N-acetyl-3-(2-naphthyl)-D-alaninate in 60 ml of 6N HCl is heated at 120-130°C for 3 hours.[8]

-

The reaction mixture is then cooled to room temperature, which results in the formation of a white precipitate.[8]

-

The precipitate is collected and recrystallized from 50 ml of H₂O containing 1 ml of 12N HCl.[8]

-

The recrystallized product is neutralized with NH₄OH to a pH of 6.[8]

-

The final product, 3-(2-naphthyl)-D-alanine, is dried in vacuo.[8]

This protocol yields approximately 1.2 g of the desired product with a melting point of 242-244°C.[8]

Signaling Pathways

The biological effects of peptides containing D-2-Naphthylalanine are mediated through their interaction with specific GPCRs, which in turn modulate intracellular signaling cascades.

Gonadotropin-Releasing Hormone (GnRH) Receptor Signaling

Antagonists containing D-2-Naphthylalanine block the binding of endogenous GnRH to its receptor on pituitary gonadotrope cells. This inhibition prevents the activation of downstream signaling pathways, primarily the Gαq/11 pathway, which leads to a decrease in the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).

Melanocortin-4 Receptor (MC4R) Signaling

Peptide antagonists incorporating D-2-Naphthylalanine can block the binding of α-melanocyte-stimulating hormone (α-MSH) to the MC4R in the hypothalamus. The MC4R is coupled to a Gαs protein, and its activation normally leads to an increase in cyclic AMP (cAMP) levels, which in turn reduces food intake and increases energy expenditure. Antagonism of this pathway can therefore modulate appetite.

Conclusion

D-2-Naphthylalanine is a non-natural amino acid with significant utility in the design and development of peptide-based therapeutics. Its distinct physicochemical properties, conferred by the naphthyl moiety, allow for the creation of potent and stable antagonists for important GPCR targets such as the GnRH and melanocortin receptors. This technical guide has provided a summary of the core properties of D-2-Naphthylalanine, offering valuable information for researchers and drug development professionals working in the field of medicinal chemistry and pharmacology. Further research into the specific quantitative structure-activity relationships of D-2-Naphthylalanine-containing peptides will continue to advance their therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. commerce.bio-rad.com [commerce.bio-rad.com]

- 3. researchgate.net [researchgate.net]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Solution structure of a novel D-naphthylalanine substituted peptide with potential antibacterial and antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Z-D-2-Nal-OH: A Comprehensive Technical Guide for its Application as a Synthetic Amino Acid Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-D-2-Nal-OH, chemically known as (R)-2-(benzyloxycarbonylamino)-3-(naphthalen-2-yl)propanoic acid, is a non-proteinogenic amino acid derivative that serves as a critical building block in the synthesis of peptidomimetics and peptide-based therapeutics. Its unique structural feature, a bulky naphthyl group, imparts specific conformational constraints and hydrophobic interactions within peptide structures. This often leads to enhanced biological activity, metabolic stability, and receptor binding affinity. This guide provides an in-depth overview of the chemical properties, synthesis, and applications of this compound, with a particular focus on its role in the development of Gonadotropin-Releasing Hormone (GnRH) antagonists.

Chemical Properties

This compound is a white to off-white powder.[1] Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Name | (R)-2-(benzyloxycarbonylamino)-3-(naphthalen-2-yl)propanoic acid | [2] |

| Synonyms | Z-3-(2-naphthyl)-D-alanine, Cbz-D-2-Naphthylalanine | [2] |

| CAS Number | 143218-10-4 | [2] |

| Molecular Formula | C21H19NO4 | [2] |

| Molecular Weight | 349.38 g/mol | [2] |

| Appearance | White to off-white powder | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

| Purity | ≥98.0% (HPLC) |

Synthesis of this compound

The synthesis of this compound typically involves the protection of the amino group of D-2-naphthylalanine with a benzyloxycarbonyl (Cbz or Z) group. Below is a general experimental protocol for this transformation.

Experimental Protocol: N-Benzyloxycarbonyl Protection of D-2-Naphthylalanine

Materials:

-

D-2-Naphthylalanine (H-D-2-Nal-OH)

-

Benzyl (B1604629) chloroformate (Cbz-Cl)

-

Sodium hydroxide (B78521) (NaOH) or other suitable base

-

Dioxane or another suitable organic solvent

-

Water

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

Dissolution: Dissolve D-2-Naphthylalanine in an aqueous solution of sodium hydroxide (e.g., 1M NaOH) in a reaction vessel. The solution should be cooled in an ice bath to 0-5 °C.

-

Addition of Protecting Agent: While vigorously stirring the cooled amino acid solution, slowly and simultaneously add benzyl chloroformate and an additional equivalent of aqueous sodium hydroxide to maintain a basic pH (pH 8-9).

-

Reaction: Continue stirring the reaction mixture in the ice bath for 1-2 hours, and then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Work-up:

-

Wash the reaction mixture with an organic solvent like diethyl ether to remove any unreacted benzyl chloroformate.

-

Acidify the aqueous layer to a pH of 2-3 with cold 1M HCl. A white precipitate of this compound should form.

-

Extract the product into ethyl acetate.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.[3]

Application in Peptide Synthesis: A Case Study of Degarelix (B1662521)

This compound, in its Fmoc-protected form (Fmoc-D-2-Nal-OH), is a key component in the solid-phase peptide synthesis (SPPS) of Degarelix. Degarelix is a potent GnRH antagonist used in the treatment of prostate cancer.[4] The incorporation of D-2-Nal at the N-terminus of Degarelix is crucial for its antagonistic activity.

Solid-Phase Peptide Synthesis (SPPS) of Degarelix

The following is a detailed methodology for the manual Fmoc-SPPS of Degarelix.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids: Fmoc-D-Ala-OH, Fmoc-Pro-OH, Fmoc-L-Lys(iPr, Boc)-OH, Fmoc-L-Leu-OH, Fmoc-D-4-Aph(Cbm)-OH, Fmoc-L-Ser(tBu)-OH, Fmoc-D-3-Pal-OH, Fmoc-D-4-Cl-Phe-OH, Fmoc-D-2-Nal-OH

-

Coupling reagents: HBTU/HOBt or HATU

-

Activation base: N,N-Diisopropylethylamine (DIPEA)

-

Fmoc deprotection solution: 20% piperidine (B6355638) in N,N-Dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM)

-

Washing solvent: Methanol (MeOH)

-

Capping agent: Acetic anhydride (B1165640)

-

Cleavage cocktail: Trifluoroacetic acid (TFA)/Water/Triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v)

-

Precipitation solvent: Cold diethyl ether

Experimental Protocol: Fmoc-SPPS of Degarelix

-

Resin Preparation:

-

Swell the Rink Amide resin in DMF in a reaction vessel for at least 30 minutes.

-

Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 20 minutes.

-

Wash the resin thoroughly with DMF.

-

-

Amino Acid Coupling Cycle (repeated for each amino acid):

-

Activation: In a separate vial, dissolve 3 equivalents of the Fmoc-protected amino acid and 3 equivalents of HBTU/HOBt (or HATU) in DMF. Add 6 equivalents of DIPEA and allow the mixture to pre-activate for a few minutes.

-

Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates a complete reaction). If the test is positive, the coupling step can be repeated.

-

Washing: Wash the resin with DMF to remove excess reagents and by-products.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF as described in step 1 to remove the Fmoc group from the newly added amino acid.

-

Washing: Wash the resin thoroughly with DMF.

-

-

Sequential Amino Acid Addition: Repeat the coupling cycle for the following amino acids in the order they appear in the Degarelix sequence, starting from the C-terminus: Fmoc-D-Ala-OH, Fmoc-Pro-OH, Fmoc-L-Lys(iPr, Boc)-OH, Fmoc-L-Leu-OH, Fmoc-D-4-Aph(Cbm)-OH, Fmoc-L-Ser(tBu)-OH, Fmoc-D-3-Pal-OH, Fmoc-D-4-Cl-Phe-OH, and finally Fmoc-D-2-Nal-OH.[5][6]

-

N-terminal Acetylation:

-

After the final Fmoc deprotection (of D-2-Nal), wash the resin with DMF.

-

Treat the resin with a solution of acetic anhydride and a base (e.g., DIPEA or pyridine) in DMF to acetylate the N-terminus.

-

Wash the resin with DMF, DCM, and MeOH, and then dry it under vacuum.

-

-

Cleavage and Deprotection:

-

Treat the dried peptide-resin with the cleavage cocktail (TFA/Water/TIS) for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, and wash the pellet with cold diethyl ether.

-

Dry the crude peptide.

-

Purify the crude Degarelix by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Role in Gonadotropin-Releasing Hormone (GnRH) Antagonists

This compound is a cornerstone in the design of potent GnRH antagonists. The native GnRH is a decapeptide that stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. GnRH antagonists block this action by competitively binding to the GnRH receptor. The incorporation of unnatural D-amino acids, such as D-2-Nal, at specific positions in the peptide sequence is a key strategy to convert a GnRH agonist into an antagonist and to enhance its metabolic stability.

The bulky and hydrophobic naphthyl side chain of D-2-Nal plays a crucial role in the high binding affinity of antagonists like Degarelix to the GnRH receptor.[4] This interaction effectively blocks the receptor, leading to a rapid and sustained suppression of testosterone (B1683101) levels, which is the therapeutic goal in the management of advanced prostate cancer.[7]

Quantitative Data for Degarelix

The following tables summarize the available quantitative data for Degarelix, a peptide therapeutic containing the D-2-Nal building block.

Table 1: In Vitro Activity of Degarelix

| Parameter | Value | Reference(s) |

| GnRH Receptor Binding Affinity (Ki) | 1.68 nM | |

| IC50 | 3 nM | [8] |

Table 2: Pharmacokinetic Parameters of Degarelix in Humans (240 mg starting dose)

| Parameter | Value | Reference(s) |

| Time to Maximum Concentration (Tmax) | ~1.4 days | [6] |

| Maximum Concentration (Cmax) | Reached after 1.4 days | [6] |

| Terminal Half-life (t1/2) | ~43-53 days | [6][9] |

| Bioavailability (subcutaneous) | 30-40% | [10] |

| Protein Binding | ~90% | [4][9] |

Visualizations

GnRH Receptor Signaling Pathway

// Nodes GnRH [label="GnRH", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GnRHR [label="GnRH Receptor\n(GPCR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gq_11 [label="Gq/11", fillcolor="#FBBC05"]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#FBBC05"]; PIP2 [label="PIP2", fillcolor="#F1F3F4"]; IP3 [label="IP3", fillcolor="#34A853", fontcolor="#FFFFFF"]; DAG [label="DAG", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ca_release [label="Ca²⁺ Release\n(from ER)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PKC [label="Protein Kinase C\n(PKC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MAPK_Cascade [label="MAPK Cascade\n(ERK, JNK, p38)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gene_Expression [label="Gene Expression\n(LH & FSH subunits)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gonadotropin_Release [label="Gonadotropin\n(LH & FSH)\nRelease", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges GnRH -> GnRHR [label="Binds"]; GnRHR -> Gq_11 [label="Activates"]; Gq_11 -> PLC [label="Activates"]; PLC -> PIP2 [label="Hydrolyzes"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> Ca_release [label="Stimulates"]; DAG -> PKC [label="Activates"]; Ca_release -> PKC [label="Activates"]; PKC -> MAPK_Cascade [label="Activates"]; MAPK_Cascade -> Gene_Expression [label="Regulates"]; Ca_release -> Gonadotropin_Release [label="Triggers"]; } dot

Caption: GnRH receptor signaling cascade.

Experimental Workflow for Solid-Phase Peptide Synthesis (SPPS)

// Nodes start [label="Start: Swell Resin", shape=ellipse, fillcolor="#F1F3F4"]; deprotection1 [label="Fmoc Deprotection\n(20% Piperidine/DMF)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; wash1 [label="Wash (DMF)", fillcolor="#F1F3F4"]; coupling [label="Amino Acid Coupling\n(Fmoc-AA-OH, HBTU, DIPEA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; wash2 [label="Wash (DMF)", fillcolor="#F1F3F4"]; kaiser_test [label="Kaiser Test", shape=diamond, fillcolor="#FBBC05"]; repeat_coupling [label="Repeat Coupling", shape=box, style=rounded, fillcolor="#F1F3F4"]; next_cycle [label="Next Amino Acid Cycle", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; final_deprotection [label="Final Fmoc Deprotection", fillcolor="#EA4335", fontcolor="#FFFFFF"]; acetylation [label="N-terminal Acetylation", fillcolor="#FBBC05"]; cleavage [label="Cleavage from Resin\n& Side-chain Deprotection\n(TFA Cocktail)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; precipitation [label="Precipitation\n(Cold Ether)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purification [label="Purification (RP-HPLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End: Pure Peptide", shape=ellipse, fillcolor="#F1F3F4"];

// Edges start -> deprotection1; deprotection1 -> wash1; wash1 -> coupling; coupling -> wash2; wash2 -> kaiser_test; kaiser_test -> next_cycle [label="Negative"]; kaiser_test -> repeat_coupling [label="Positive"]; repeat_coupling -> coupling; next_cycle -> deprotection1 [label="Not Last AA"]; next_cycle -> final_deprotection [label="Last AA"]; final_deprotection -> acetylation; acetylation -> cleavage; cleavage -> precipitation; precipitation -> purification; purification -> end; } dot

Caption: General workflow for Fmoc-SPPS.

Logical Relationship in GnRH Antagonist Drug Development

// Nodes target [label="Target Identification:\nGnRH Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; lead_gen [label="Lead Generation:\nPeptide Analogs of GnRH", fillcolor="#FBBC05"]; building_block [label="Incorporate Unnatural AAs\n(e.g., D-2-Nal)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; synthesis [label="Peptide Synthesis (SPPS)", fillcolor="#F1F3F4"]; in_vitro [label="In Vitro Screening:\n- Receptor Binding (Ki)\n- Functional Assays (IC50)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; lead_opt [label="Lead Optimization", shape=diamond, fillcolor="#FBBC05"]; in_vivo [label="In Vivo Studies:\n- Pharmacokinetics (PK)\n- Pharmacodynamics (PD)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; preclinical [label="Preclinical Development", fillcolor="#4285F4", fontcolor="#FFFFFF"]; clinical [label="Clinical Trials", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges target -> lead_gen; lead_gen -> building_block; building_block -> synthesis; synthesis -> in_vitro; in_vitro -> lead_opt; lead_opt -> synthesis [label="Iterative Design"]; lead_opt -> in_vivo [label="Optimized Lead"]; in_vivo -> preclinical; preclinical -> clinical; } dot

Caption: GnRH antagonist development logic.

References

- 1. Cbz-3-(2-Naphthyl)-D-alanine CAS#: 143218-10-4 [m.chemicalbook.com]

- 2. Cbz-D-2-Naphthylalanine | C21H19NO4 | CID 7018899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. DK2421887T3 - A process for the preparation of degarelix - Google Patents [patents.google.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Degarelix: a novel gonadotropin-releasing hormone blocker for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Degarelix | C82H103ClN18O16 | CID 16136245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Degarelix - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Potential Applications of Peptides Containing D-2-Naphthylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide structures represents a significant strategy in modern drug discovery and development. Among these, D-2-naphthylalanine (D-Nal), a synthetic amino acid, has garnered considerable attention for its ability to impart unique and advantageous properties to peptides. Its bulky, hydrophobic naphthyl side chain can profoundly influence peptide conformation, stability, and receptor interactions. This technical guide provides a comprehensive overview of the synthesis, biochemical properties, and diverse applications of peptides containing D-2-naphthylalanine, with a focus on their potential as therapeutic agents.

The integration of D-2-naphthylalanine can enhance the stability and efficacy of peptide-based therapeutics due to its naphthalene (B1677914) moiety, which contributes to improved hydrophobic interactions.[1] This modification is a valuable tool in medicinal chemistry for designing novel ligands and inhibitors, particularly in studies concerning receptor binding and the modulation of enzyme activity.[1] D-amino acids, in general, are known to increase resistance to proteolytic degradation, a critical factor in improving the in vivo half-life of peptide drugs.

Core Applications

The unique properties conferred by D-2-naphthylalanine have led to its exploration in a variety of therapeutic areas.

Antimicrobial Peptides

The addition of β-naphthylalanine to the termini of short antimicrobial peptides (AMPs) has been shown to boost their salt resistance and serum stability, properties often limiting the clinical utility of natural AMPs.[2] This modification can help the peptides penetrate deeper into bacterial cell membranes, leading to more efficient membrane disruption.[3] Studies have demonstrated that D-Nal-substituted peptides exhibit potent activity against both gram-positive and gram-negative bacteria, including antibiotic-resistant strains.[4]

Anticancer Peptides

A promising strategy to enhance the anticancer activity and reduce the toxicity of AMPs towards normal cells involves the addition of positively charged amino acids and bulky non-natural amino acids like β-naphthylalanine to their termini.[4] Peptides containing D-2-naphthylalanine have been shown to exhibit effective activities against various human cancer cell lines.[3] The bulky side chain is thought to facilitate deeper penetration into the cancer cell membrane, leading to more efficient membrane disruption and subsequent cell death.[3] Some of these peptides have been observed to induce apoptosis in cancer cells.

Gonadotropin-Releasing Hormone (GnRH) Analogs

D-2-naphthylalanine is a key component in the design of potent GnRH antagonists.[5] These antagonists are used in the management of sex steroid-dependent pathologies by competitively blocking the action of endogenous GnRH.[6] The incorporation of D-Nal at specific positions in the peptide sequence contributes to high receptor binding affinity and in vivo potency.

Melanocortin Receptor Ligands

Cyclic α-melanocyte stimulating hormone (α-MSH) analogues containing D-2-naphthylalanine have demonstrated high affinity and selectivity for the melanocortin-4 receptor (MC4R).[7] The D-Nal residue can serve as a fluorescent probe for studying these peptides and is believed to contribute to deeper penetration into the lipid bilayer of cell membranes, which may be related to their high affinity and selectivity.[7]

Data Presentation

Table 1: Antimicrobial Activity of Peptides Containing D-2-Naphthylalanine

| Peptide | Sequence | Target Organism(s) | MIC (µg/mL) | Salt Resistance | Reference |

| S1-Nal | Ac-KKWRKWLAKK-Nal-NH₂ | E. faecium, A. baumannii, E. coli | 8 - 64 | Moderate | [8] |

| S1-Nal-Nal | Ac-KKWRKWLAKK-Nal-Nal-NH₂ | E. faecium, A. baumannii, E. coli | 2 - 32 | High | [8][9] |

| KWWK-Nal-Nal | Ac-KWWK-Nal-Nal-NH₂ | Not specified | 1.6 (at 100 mM NaCl) | High | [9] |

| D-Nal-Pac-525 | Ac-K(D-W)R(D-W)V(D-W)I-NH₂ (Trp replaced by D-Nal) | Fungal pathogens | 3.1 - 12.5 | High | [10] |

Table 2: Anticancer Activity of Peptides Containing D-2-Naphthylalanine

| Peptide | Sequence | Cancer Cell Line(s) | IC₅₀ (µM) | Mechanism of Action | Reference |

| Nal2-S1 | Ac-Nal-Nal-KKWRKWLAKK-NH₂ | PC9, PC9-G, A549, C9, OECM-1, SAS | ~10 - 40 | Membrane disruption | [4] |

| K4R2-Nal2-S1 | Ac-KKKKRR-Nal-Nal-KKWRKWLAKK-NH₂ | PC9, PC9-G, A549, C9, OECM-1, SAS | ~5 - 20 | Apoptosis, Membrane disruption | [4] |

| K6-Nal2-S1 | Ac-KKKKKK-Nal-Nal-KKWRKWLAKK-NH₂ | PC9, PC9-G, A549, C9, OECM-1, SAS | ~10 - 30 | Membrane disruption | [4] |

Table 3: Receptor Binding and Activity of GnRH Analogs with D-2-Naphthylalanine

| Analog | Structure | Receptor | Binding Affinity (Ki, nM) | Activity | Reference |

| Ganirelix | [N-Ac-D-Nal(2)¹,D-pCl-Phe²,D-Pal(3)³,D-hArg(Et)₂(6),hArg(Et)₂(8),D-Ala¹⁰]GnRH | Human GnRH Receptor | Not explicitly stated, but high potency | Antagonist | [5] |

| Acyline Analog 9 | [Ac-D-Ncy(2-naphthyl)¹, D-pCl-Phe², D-Trp³, Ser⁴, Tyr⁵, D-Arg⁶, Leu⁷, Arg⁸, Pro⁹, D-Ala¹⁰]-NH₂ | Human GnRH Receptor | IC₅₀ = 0.73 nM | Antagonist | [11] |

| Leuprolide Analog con7 | Mitoxantrone-disulfide-linker-pGlu-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt | GnRH Receptor I | 0.06 nM | Agonist conjugate | [12] |

Table 4: Receptor Binding and Activity of Melanocortin Ligands with D-2-Naphthylalanine

| Analog | Structure | Receptor | Binding Affinity (IC₅₀, nM) | Activity (EC₅₀, nM) | Reference |

| SHU9119 | Ac-Nle-c[Asp-His-D-Nal(2')-Arg-Trp-Lys]-NH₂ | hMC3R, hMC4R, hMC5R | 2.3 (hMC3R), 0.6 (hMC4R), 0.9 (hMC5R) | >10000 (Antagonist) | [7] |

| PG-954 | H-D-Phe-c[Asp-Pro-D-Nal(2')-Arg-D-Nal(2')-Lys]-NH₂ | hMC3R, hMC4R, hMC5R | 9.3 (hMC3R), 32 (hMC4R), 570 (hMC5R) | 16.3 (hMC3R), 1400 (hMC4R), >10000 (hMC5R) | [7] |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a D-2-Naphthylalanine-Containing Peptide

This protocol outlines the general steps for synthesizing a peptide containing D-2-naphthylalanine using Fmoc/tBu chemistry.

-

Resin Preparation:

-

Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide).

-

Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM) for at least 1 hour.

-

-

Fmoc Deprotection:

-

Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 5-20 minutes to remove the Fmoc protecting group from the N-terminus.

-

Wash the resin thoroughly with DMF to remove excess piperidine and the cleaved Fmoc group.

-

-

Amino Acid Coupling:

-

Activate the carboxyl group of the Fmoc-protected amino acid (including Fmoc-D-2-naphthylalanine-OH) using a coupling reagent such as HBTU/HOBt or HATU in the presence of a base like N,N-diisopropylethylamine (DIEA) in DMF.

-

Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours.

-

Monitor the completion of the coupling reaction using a qualitative test like the Kaiser test.

-

-

Washing:

-

After the coupling is complete, wash the resin extensively with DMF to remove unreacted reagents.

-

-

Repeat Cycles:

-

Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the desired sequence.

-

-

Cleavage and Deprotection:

-

Once the synthesis is complete, wash the peptide-resin with DCM and dry it.

-

Treat the resin with a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane) to cleave the peptide from the resin and remove the side-chain protecting groups. The exact composition of the cocktail depends on the amino acid composition of the peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the cleaved peptide by adding cold diethyl ether.

-

Centrifuge to collect the peptide pellet and wash it with cold ether.

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify it using reversed-phase high-performance liquid chromatography (RP-HPLC).

-

-

Characterization:

Antimicrobial Susceptibility Testing (Broth Microdilution Assay)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a peptide.

-

Bacterial Culture Preparation:

-

Inoculate a single colony of the test bacterium into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubate overnight at 37°C with shaking.

-

Dilute the overnight culture to achieve a starting inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

-

Peptide Dilution Series:

-

Prepare a series of twofold dilutions of the peptide in the broth medium in a 96-well microtiter plate.

-

-

Inoculation:

-

Add the prepared bacterial suspension to each well of the microtiter plate containing the peptide dilutions.

-

Include positive (bacteria only) and negative (broth only) controls.

-

-

Incubation:

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

-

Cytotoxicity Assay (MTT Assay)

This protocol assesses the cytotoxic effect of a peptide on cancer cell lines.

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

-

Peptide Treatment:

-

Prepare serial dilutions of the peptide in the cell culture medium.

-

Replace the medium in the wells with the medium containing the different peptide concentrations.

-

Include untreated cells as a control.

-

-

Incubation:

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

-

MTT Addition:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

-

Formazan Solubilization:

-

Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

-

-

IC₅₀ Calculation:

-

Calculate the concentration of the peptide that causes a 50% reduction in cell viability (IC₅₀) from the dose-response curve.

-

Mandatory Visualizations

Signaling Pathways

Caption: GnRH Receptor Signaling Pathway.

Caption: Antimicrobial Peptide Mechanism of Action.

Caption: D-2-Naphthylalanine Peptide-Induced Apoptosis Pathway.

Experimental and Logical Workflows

Caption: Solid-Phase Peptide Synthesis Workflow.

Caption: Peptide Drug Development Process.

Conclusion

The incorporation of D-2-naphthylalanine into peptide sequences is a powerful and versatile strategy for enhancing their therapeutic potential. The unique structural and physicochemical properties of this non-canonical amino acid contribute to increased stability, hydrophobicity, and, in many cases, improved receptor binding and biological activity. The applications of D-2-naphthylalanine-containing peptides span a wide range of therapeutic areas, from infectious diseases and oncology to reproductive health and metabolic disorders. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to harness the potential of these modified peptides in the design of next-generation therapeutics. Further exploration of structure-activity relationships and optimization of peptide sequences will undoubtedly lead to the development of novel and effective peptide-based drugs.

References

- 1. benchchem.com [benchchem.com]

- 2. assaygenie.com [assaygenie.com]

- 3. colorscheme | Graphviz [graphviz.org]

- 4. Novel Antimicrobial Peptides with High Anticancer Activity and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potent gonadotropin releasing hormone antagonists with low histamine-releasing activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structural study of melanocortin peptides by fluorescence spectroscopy: identification of beta-(2-naphthyl)-D-alanine as a fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. diagrammingai.com [diagrammingai.com]

- 10. researchgate.net [researchgate.net]

- 11. Structure-Activity Relationship Studies of Gonadotropin Releasing Hormone Antagonists Containing S-aryl/alkyl Norcysteines and their Oxidized Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Rational Design, Synthesis and Binding Affinity Studies of Anthraquinone Derivatives Conjugated to Gonadotropin-Releasing Hormone (GnRH) Analogues towards Selective Immunosuppression of Hormone-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 14. usp.org [usp.org]

- 15. biotage.com [biotage.com]

- 16. Redirecting [linkinghub.elsevier.com]

- 17. giffordbioscience.com [giffordbioscience.com]

The Naphthyl Group in Peptide Chemistry: A Technical Guide to Hydrophobicity and Steric Influence

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-canonical amino acids into peptides is a cornerstone of modern medicinal chemistry and chemical biology, enabling the fine-tuning of pharmacological and biophysical properties. Among these, the naphthylalanine (Nal) residue, an isomer of phenylalanine containing a bicyclic naphthyl group, stands out for its profound impact on peptide structure and function. This technical guide provides an in-depth analysis of the dual role of the naphthyl group, focusing on its significant contributions to peptide hydrophobicity and steric hindrance. We will explore quantitative measures of these properties, detail key experimental protocols for their evaluation, and visualize the intricate signaling pathways modulated by naphthyl-containing peptides, offering a comprehensive resource for the rational design of next-generation peptide therapeutics and research tools.

Introduction: The Naphthylalanine Residue

Naphthylalanine (Nal) is a synthetic amino acid that replaces the phenyl ring of phenylalanine with a larger, bicyclic naphthalene (B1677914) moiety. It exists as two primary isomers, 1-naphthylalanine (1-Nal) and 2-naphthylalanine (2-Nal), distinguished by the attachment point of the alanine (B10760859) backbone to the naphthalene ring system.[1] This seemingly subtle structural difference has significant consequences for the residue's chemical behavior and spatial orientation.[1]

The introduction of a naphthyl group into a peptide sequence serves two primary purposes:

-

Enhanced Hydrophobicity: The extended aromatic surface of the naphthalene ring dramatically increases the nonpolar character of the side chain compared to canonical aromatic residues like phenylalanine (Phe) and tryptophan (Trp).[1] This modification is critical for modulating peptide-membrane interactions and improving binding to hydrophobic pockets in target proteins.[1][2]

-

Increased Steric Bulk: The naphthyl group is significantly larger than a phenyl group, imposing considerable steric constraints that influence peptide conformation, receptor binding, and enzymatic stability.[1][3] The 1-Nal isomer, in particular, exhibits greater steric hindrance than 2-Nal.[1]

These properties make Nal a valuable tool for peptide engineers seeking to enhance pharmacokinetic profiles, increase binding affinity and selectivity, and probe complex biological interactions.[1][4][5]

Quantitative Analysis of Hydrophobicity

Hydrophobicity is a critical determinant of a peptide's behavior, influencing everything from solubility and membrane permeability to protein binding and aggregation.[2][6][7] The naphthyl group's large, nonpolar surface area makes it a potent modulator of this property.

The most common experimental method for quantifying peptide hydrophobicity is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[7][8] In RP-HPLC, peptides are separated based on their affinity for a nonpolar stationary phase (e.g., C18 silica). More hydrophobic peptides interact more strongly with the column and thus have longer retention times. While a universally standardized hydrophobicity scale including naphthylalanine is not available, relative retention times provide a reliable measure for comparison.

Table 1: Relative Hydrophobicity of Aromatic Amino Acids

| Amino Acid | Structure | Relative Hydrophobicity (RP-HPLC Retention) | Key Characteristics |

| Phenylalanine (Phe) | Phenyl group | Baseline | Standard aromatic residue. |

| Tryptophan (Trp) | Indole group | Higher than Phe | Larger, slightly more polar aromatic system. |

| 2-Naphthylalanine (2-Nal) | 2-substituted naphthalene | Significantly higher than Trp | Greatly increased nonpolar surface area. Often used to mimic Trp.[9] |

| 1-Naphthylalanine (1-Nal) | 1-substituted naphthalene | Highest | Largest hydrophobic surface and significant steric bulk.[1] |

Note: Relative hydrophobicity is sequence and condition-dependent. The trend shown is a generally accepted observation from multiple studies.

The increased hydrophobicity conferred by Nal enhances membrane permeability, a crucial factor for developing cell-penetrating peptides and orally bioavailable drugs.[1] Furthermore, it can drive stronger binding to hydrophobic clefts on protein surfaces, leading to improved potency.[2]

Steric Effects on Peptide Structure and Interaction

The steric bulk of the naphthyl group imposes significant conformational constraints on the peptide backbone and influences interactions with biological targets.

-

Conformational Control: The size of the naphthyl moiety restricts the rotational freedom around the Cα-Cβ (χ1) and Cβ-Cγ (χ2) dihedral angles.[10] This can be leveraged to stabilize specific secondary structures. For example, cross-strand aromatic interactions involving Nal have been shown to effectively stabilize β-hairpin folds, which are critical motifs for mimicking protein epitopes.[9][11] Geometric analysis reveals that 1-Nal often adopts an edge-to-face packing geometry similar to tryptophan, making it an effective structural mimic.[9][11]

-

Receptor Selectivity: The distinct size and shape of 1-Nal versus 2-Nal can be exploited to achieve receptor selectivity. The orientation of the bulky group can favor binding to one receptor subtype over another, a critical aspect of rational drug design. Studies on vasopressin analogues have shown that substituting position 3 with 1-Nal or 2-Nal leads to strikingly different pharmacological profiles, highlighting the impact of steric hindrance on receptor interaction and subsequent activity.[3]

-

Enzymatic Stability: The steric shield provided by the naphthyl group can protect the peptide backbone from cleavage by proteases, thereby increasing the peptide's in vivo half-life.

Experimental Protocols

Synthesis of Naphthylalanine-Containing Peptides

Method: Solid-Phase Peptide Synthesis (SPPS)

Principle: Peptides containing Nal are routinely synthesized using automated or manual SPPS protocols. The process involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support. Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) protected Nal derivatives are used as building blocks.[1][4]

Detailed Protocol (Fmoc-based):

-

Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin for a C-terminal amide).

-

Deprotection: Remove the Fmoc protecting group from the resin's amino group using a solution of 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF).

-

Amino Acid Coupling: Activate the carboxyl group of the incoming Fmoc-Nal-OH amino acid using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA). Add this activated mixture to the deprotected resin to form a new peptide bond.

-

Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

-

Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the desired sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove all side-chain protecting groups simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and various scavengers.

-

Purification: Purify the crude peptide using preparative RP-HPLC.

-

Verification: Confirm the identity and purity of the final peptide using mass spectrometry and analytical RP-HPLC.

dot

References

- 1. lifetein.com [lifetein.com]

- 2. Peptide–Protein Interactions: From Drug Design to Supramolecular Biomaterials | MDPI [mdpi.com]

- 3. Influence of L-naphthylalanine in position 3 of AVP and its analogues on their pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Amino Acid Hydrophobicity for Structural Prediction of Peptides and Proteins [biosyn.com]

- 7. Prediction of peptides retention behavior in reversed‐phase liquid chromatography based on their hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination of Intrinsic Hydrophilicity/Hydrophobicity of Amino Acid Side Chains in Peptides in the Absence of Nearest-Neighbor or Conformational Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of β,β‐Dinaphthyl Amino Acids: Towards Molecular Gearing in Peptides and Mini‐Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Aromatic interactions with naphthylalanine in a β-hairpin peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unnatural Advantage: A Technical Guide to the Biological Significance of Incorporating D-2-Naphthylalanine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The incorporation of unnatural amino acids into peptides represents a paradigm shift in drug discovery and development, offering a powerful tool to overcome the inherent limitations of native peptides, such as poor stability and low bioavailability. Among these, the synthetic amino acid D-2-naphthylalanine (D-2-Nal) has emerged as a particularly valuable building block. Its bulky aromatic side chain and D-configuration impart unique properties that significantly enhance the therapeutic potential of peptide-based drugs. This technical guide provides an in-depth exploration of the biological significance of incorporating D-2-Nal, with a focus on its impact on peptide stability, receptor binding, and overall biological activity. We present a comprehensive overview of its applications, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

Introduction